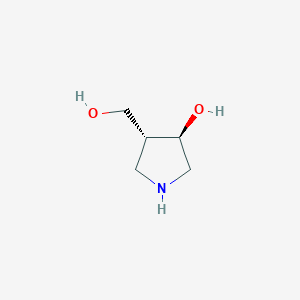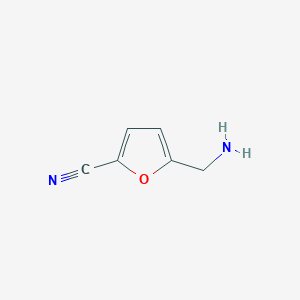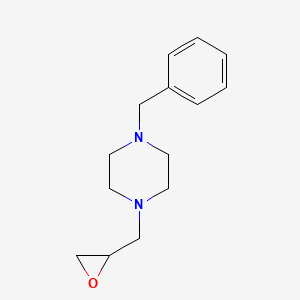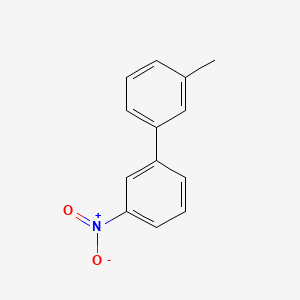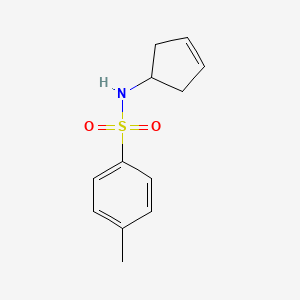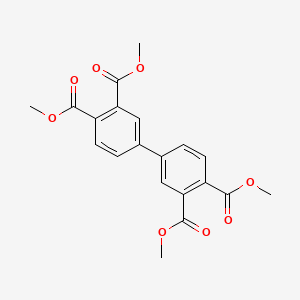
Tetramethyl 3,3',4,4'-biphenyltetracarboxylate
Übersicht
Beschreibung
Tetramethyl 3,3’,4,4’-biphenyltetracarboxylate is a chemical compound with the molecular formula C20H18O8 . It is also known by several other names such as 3,3’,4,4’-Biphenyltetracarboxylic acid tetramethyl ester, and 1,1’-Biphenyl-3,3’,4,4’-tetracarboxylic acid tetramethyl ester .
Synthesis Analysis
The synthesis of Tetramethyl 3,3’,4,4’-biphenyltetracarboxylate involves the dimerization of an o-phthalic diester in the presence of a catalyst composition comprising a powdery palladium salt and a basic bidentate ligand compound . The process may also include one or more steps of continuing the dimerization after supplemental addition of at least one of the powdery palladium salt and the basic bidentate ligand compound .Molecular Structure Analysis
The molecular structure of Tetramethyl 3,3’,4,4’-biphenyltetracarboxylate consists of 20 carbon atoms, 18 hydrogen atoms, and 8 oxygen atoms . The exact mass of the molecule is 386.100159 Da .Physical And Chemical Properties Analysis
Tetramethyl 3,3’,4,4’-biphenyltetracarboxylate has a density of 1.261 g/cm3 . It has a melting point of 93-101°C and a boiling point of 496.444°C at 760 mmHg . The compound has a flash point of 216.529°C .Wissenschaftliche Forschungsanwendungen
Catalytic Hydrogenation and Structural Characterization
In a study by Shiotani (2001), the catalytic hydrogenation of tetramethyl biphenyl-3,3′,4,4′-tetracarboxylate resulted in tetramethyl dicyclohexyl-3,3′,4,4′-tetracarboxylates. The structural characterization of these compounds was achieved using x-ray diffraction, supporting their potential application in chemical synthesis and material science (Shiotani, 2001).
Polymer Synthesis and Properties
Harris et al. (1996) researched the synthesis and properties of organo-soluble polyimides derived from biphenyltetracarboxylic dianhydrides, demonstrating the potential of these compounds in creating new materials with desirable properties like high glass transition temperatures and solubility in various solvents (Harris et al., 1996).
Porous Materials and Gas Selectivity
Wang et al. (2015) developed a porous metal-organic framework using methyl-functionalized biphenyltetracarboxylate, which showed high CO2/N2 selectivity. This material's properties make it a candidate for applications in gas separation and storage (Wang et al., 2015).
Electrosynthesis and Industrial Applications
Selt et al. (2020) focused on the electrosynthesis of 3,3′,5,5’-Tetramethyl-2,2′-biphenol, an important building block for ligands in transition-metal catalysis, highlighting its industrial relevance and the sustainability of the electro-organic synthesis method (Selt et al., 2020).
Coordination Polymers and Photoluminescence
Su et al. (2017) synthesized a luminescent three-dimensional coordination polymer using 1,1'-biphenyltetracarboxylate, demonstrating its potential as a material for fluorescent applications (Su et al., 2017).
Eigenschaften
IUPAC Name |
dimethyl 4-[3,4-bis(methoxycarbonyl)phenyl]benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-25-17(21)13-7-5-11(9-15(13)19(23)27-3)12-6-8-14(18(22)26-2)16(10-12)20(24)28-4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIGQKCRWMSZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467099 | |
| Record name | TETRAMETHYL 3,3',4,4'-BIPHENYLTETRACARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36978-37-7 | |
| Record name | TETRAMETHYL 3,3',4,4'-BIPHENYLTETRACARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



